molecular formula C25H21BrN4O2 B12023510 5-(3-(Benzyloxy)phenyl)-N'-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634895-85-5

5-(3-(Benzyloxy)phenyl)-N'-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12023510
CAS No.: 634895-85-5
M. Wt: 489.4 g/mol
InChI Key: VLYMHTWTOMIGIQ-WPWMEQJKSA-N
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Description

5-(3-(Benzyloxy)phenyl)-N’-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a bromophenyl group, and a pyrazole ring. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a benzyloxyphenyl derivative with appropriate reagents to form the desired intermediate.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent.

    Cyclization to Form the Pyrazole Ring: The final step involves the cyclization of the intermediate to form the pyrazole ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Benzyloxy)phenyl)-N’-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Brominating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-(Benzyloxy)phenyl)-N’-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

5-(3-(Benzyloxy)phenyl)-N’-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents

Properties

CAS No.

634895-85-5

Molecular Formula

C25H21BrN4O2

Molecular Weight

489.4 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21BrN4O2/c1-17(19-10-12-21(26)13-11-19)27-30-25(31)24-15-23(28-29-24)20-8-5-9-22(14-20)32-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-17+

InChI Key

VLYMHTWTOMIGIQ-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)/C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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